molecular formula C12H15ClOS B13638386 2-(Sec-butylthio)-1-(2-chlorophenyl)ethan-1-one

2-(Sec-butylthio)-1-(2-chlorophenyl)ethan-1-one

Cat. No.: B13638386
M. Wt: 242.77 g/mol
InChI Key: IHRSVRSPNUTHOK-UHFFFAOYSA-N
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Description

2-(Sec-butylthio)-1-(2-chlorophenyl)ethan-1-one is an organic compound that belongs to the class of thioethers and ketones It features a sec-butylthio group attached to an ethanone backbone, with a chlorophenyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Sec-butylthio)-1-(2-chlorophenyl)ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 2-chlorobenzoyl chloride with sec-butylthiol in the presence of a base such as triethylamine. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Sec-butylthio)-1-(2-chlorophenyl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxide, sulfone

    Reduction: Alcohol

    Substitution: Substituted aromatic compounds

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Sec-butylthio)-1-(2-chlorophenyl)ethan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require further experimental investigation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methylthio)-1-(2-chlorophenyl)ethan-1-one
  • 2-(Ethylthio)-1-(2-chlorophenyl)ethan-1-one
  • 2-(Propylthio)-1-(2-chlorophenyl)ethan-1-one

Uniqueness

2-(Sec-butylthio)-1-(2-chlorophenyl)ethan-1-one is unique due to the presence of the sec-butylthio group, which may impart distinct chemical and biological properties compared to its analogs. The steric and electronic effects of the sec-butyl group can influence the compound’s reactivity and interactions with biological targets.

Properties

Molecular Formula

C12H15ClOS

Molecular Weight

242.77 g/mol

IUPAC Name

2-butan-2-ylsulfanyl-1-(2-chlorophenyl)ethanone

InChI

InChI=1S/C12H15ClOS/c1-3-9(2)15-8-12(14)10-6-4-5-7-11(10)13/h4-7,9H,3,8H2,1-2H3

InChI Key

IHRSVRSPNUTHOK-UHFFFAOYSA-N

Canonical SMILES

CCC(C)SCC(=O)C1=CC=CC=C1Cl

Origin of Product

United States

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